molecular formula C7H10O2 B1310457 (2,5-Dimethylfuran-3-yl)methanol CAS No. 1003-96-9

(2,5-Dimethylfuran-3-yl)methanol

Cat. No. B1310457
CAS RN: 1003-96-9
M. Wt: 126.15 g/mol
InChI Key: YZKVNZQOYBRCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,5-Dimethylfuran-3-yl)methanol” is a chemical compound with the CAS Number: 1003-96-9 . It has a molecular weight of 126.16 and its IUPAC name is (2,5-dimethyl-3-furyl)methanol . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of furan platform chemicals (FPCs) like “(2,5-Dimethylfuran-3-yl)methanol” has been discussed in the literature . The process involves a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been explored .


Molecular Structure Analysis

The molecular structure of “(2,5-Dimethylfuran-3-yl)methanol” is represented by the InChI Code: 1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3 .


Chemical Reactions Analysis

The chemical kinetics of DMF for engine combustion simulations have been studied . A reduced n-heptane/toluene/DMF-polycyclic aromatic hydrocarbon (PAH) reaction mechanism was proposed and applied to predict the combustion and emissions of a diesel engine using diesel/DMF blend fuel .


Physical And Chemical Properties Analysis

“(2,5-Dimethylfuran-3-yl)methanol” is a liquid at room temperature . It has a molecular weight of 126.16 .

Scientific Research Applications

Biofuel Candidate

“(2,5-Dimethylfuran-3-yl)methanol” is a derivative of 2,5-Dimethylfuran (DMF), which has attracted attention as a potential biofuel . DMF, also known as a ‘sleeping giant’ of renewable chemicals, has physiochemical properties comparable to those of gasoline .

Furan Platform Chemicals

“(2,5-Dimethylfuran-3-yl)methanol” can be considered as a furan platform chemical (FPC). FPCs are directly available from biomass and can be used to synthesize a wide range of compounds . The use of FPCs is part of a larger shift in the chemical industry from traditional resources like crude oil to biomass .

Synthesis of Functionalized Tetrahydrofuran Derivatives

A three-step strategy has been proposed for the functionalization of the methyl group of 2,5-dimethylfuran, which includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .

Green Chemistry

The use of “(2,5-Dimethylfuran-3-yl)methanol” and other furan derivatives is part of the broader field of green chemistry, which seeks to reduce the environmental impact of chemical processes . The production of furan derivatives from biomass is an example of this approach .

Biorefineries

“(2,5-Dimethylfuran-3-yl)methanol” and other furan derivatives can be produced in biorefineries, which are facilities that convert biomass into fuels, power, heat, and chemicals . This is part of the larger trend of replacing traditional petroleum refineries with biorefineries .

Chiral Furan Synthesis

Furan platform chemicals, including “(2,5-Dimethylfuran-3-yl)methanol”, can be used in the synthesis of chiral furans . Chiral furans are important in the field of organic chemistry due to their potential applications in the synthesis of pharmaceuticals and other complex organic molecules .

Safety And Hazards

“(2,5-Dimethylfuran-3-yl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor, harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

The future of furan platform chemicals like “(2,5-Dimethylfuran-3-yl)methanol” lies in the switch from traditional resources such as crude oil to biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

(2,5-dimethylfuran-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-7(4-8)6(2)9-5/h3,8H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKVNZQOYBRCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439154
Record name (2,5-dimethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylfuran-3-yl)methanol

CAS RN

1003-96-9
Record name (2,5-dimethylfuran-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dimethylfuran-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-carbomethoxy-2,5-dimethylfuran (2.5 g, 16.2 mmol) in methylene chloride (distilled from CaH) at -20° C., under N2, was added 2.5 eq of DIBAL (1M in CH2Cl2). After 1 h, the dry ice/acetonitrile bath was removed and 60 mL of 10% HCl was added dropwise. The organic layer was separated, dried over MgSO4, and evaporated. The residue was chromatographed (silica gel, 60% ether/hexane) to yield 1.3 g of 2,5-dimethyl-3- hydroxymethylfuran.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of methyl 2,5-dimethyl-3-furanoate (2.0 g, 13.0 mmol) in THF (130 mL) under N2 was added lithium aluminum hydride (39 mL of a 1.0 M solution in THF, 38.9 mmol) dropwise. The reaction was stirred at 0° C. for 3.5 h, at which time it was quenched cautiously with saturated aqueous Na2SO4 solution and allowed to warm to room temperature. The reaction mixture was filtered and rinsed with ethyl acetate, the filtrate was diluted with more ethyl acetate and the layers separated. The organic layer was washed with saturated aqueous NH4Cl, water and brine and dried over Na2SO4. The solution was filtered and concentrated to afford the title compound as a clear liquid (1.54 g, 12.2 mmol, 94%). 1H NMR (300 MHz, DMSO-d6): δ 5.93 (s, 1H); 4.18 (s, 2H); 2.17 (s, 3H); 2.15 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

A solution of 2,5-dimethylfuran-3-carbonyl chloride (5.0 g) in tetrahydrofuran (20 mL) was added dropwise to a suspension of sodium borohydride (3.4 g) in tetrahydrofuran (50 mL) at 0° C. and, after the completion of the dropwise addition, the mixture was stirred at 0° C. for 1 hr. The reaction mixture was treated with 1N hydrochloric acid, poured into water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (3.8 g, 100%) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.